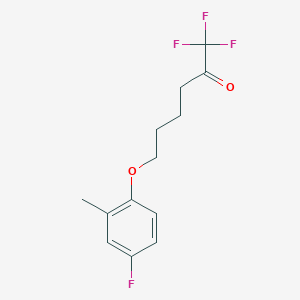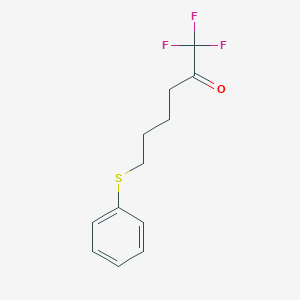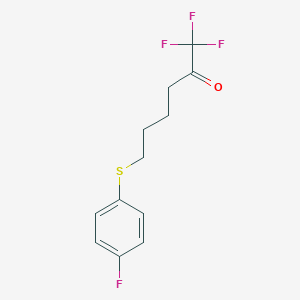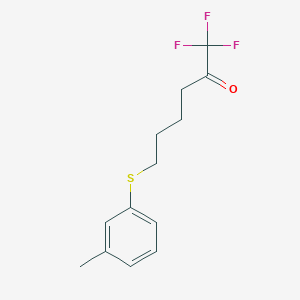
1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one” is a chemical substance listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one involves specific synthetic routes and reaction conditions. The exact synthetic methods and conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for the compound. This involves optimizing the synthetic routes to increase efficiency and reduce costs. Industrial production methods may include continuous flow processes, batch reactions, and the use of large-scale reactors. The purification and isolation of the compound are also critical steps in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives of the original compound with modified functional groups and enhanced properties.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological processes and interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, the compound is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 1,1,1-Trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one include those with related chemical structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. This uniqueness makes it valuable for specific applications and research purposes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-6-(3-fluorophenyl)sulfanylhexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F4OS/c13-9-4-3-5-10(8-9)18-7-2-1-6-11(17)12(14,15)16/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUYUVMUQKDTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)SCCCCC(=O)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
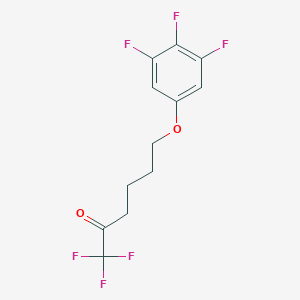

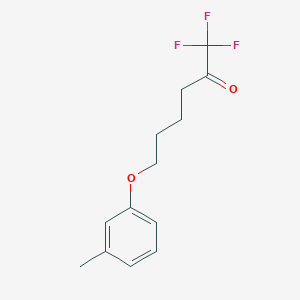
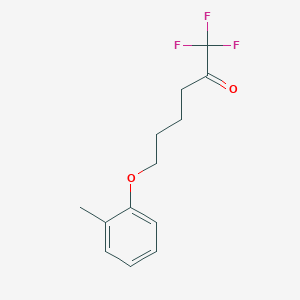

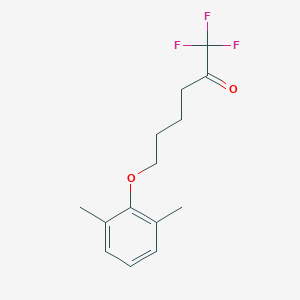
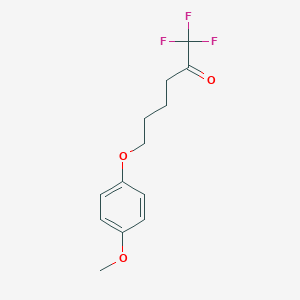
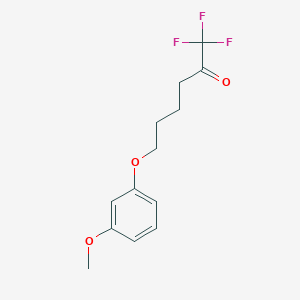
![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)
